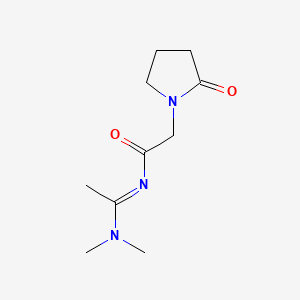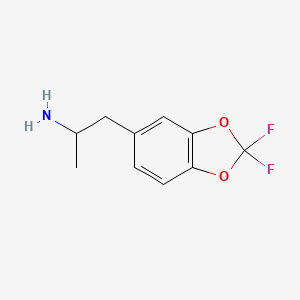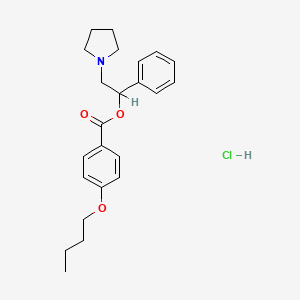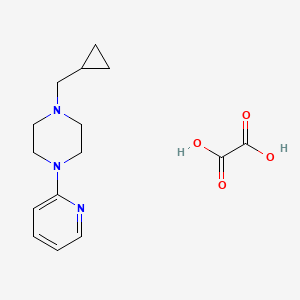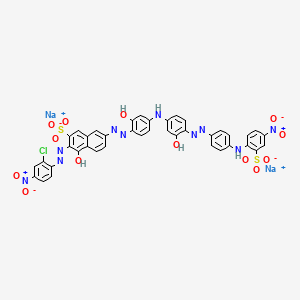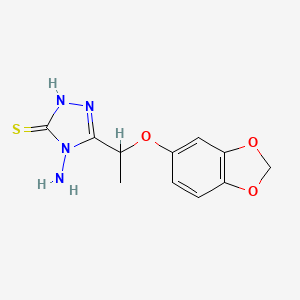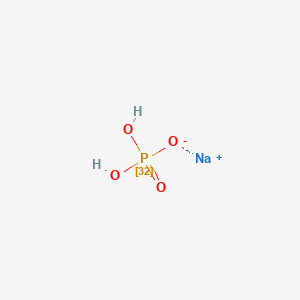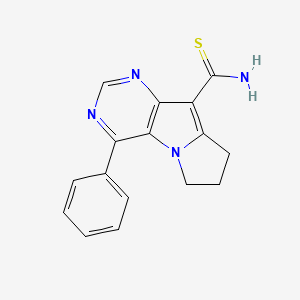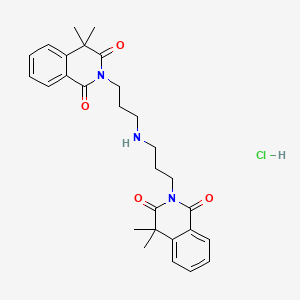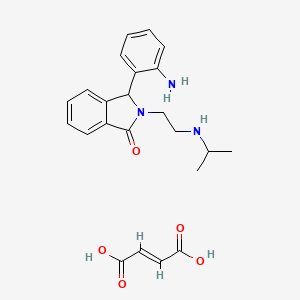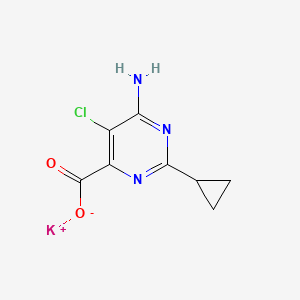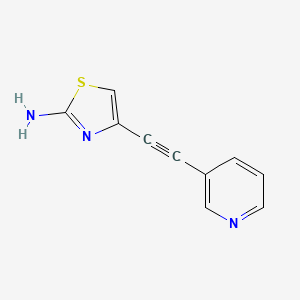
4-(3-Pyridylethynyl)-2-thiazolylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyridylethynyl)-2-thiazolylamine is a heterocyclic compound that features a pyridine ring and a thiazole ring connected by an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridylethynyl)-2-thiazolylamine typically involves the coupling of a pyridine derivative with a thiazole derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form the carbon-carbon bond between the pyridine and thiazole rings . The reaction conditions often include the use of a base such as triethylamine or diisopropylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. For example, using phase-transfer catalysts can enhance the efficiency of the coupling reaction .
化学反应分析
Types of Reactions
4-(3-Pyridylethynyl)-2-thiazolylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
4-(3-Pyridylethynyl)-2-thiazolylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(3-Pyridylethynyl)-2-thiazolylamine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target . The pyridine and thiazole rings can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- 4-(4-Pyridylethynyl)-2-thiazolylamine
- 4-(3-Pyridyl)-2-thiazolylamine
- 4-(3-Pyridylethynyl)-2-thiazole
Uniqueness
4-(3-Pyridylethynyl)-2-thiazolylamine is unique due to the presence of both a pyridine and a thiazole ring connected by an ethynyl group. This structure allows for diverse chemical reactivity and potential biological activity .
属性
CAS 编号 |
329205-54-1 |
|---|---|
分子式 |
C10H7N3S |
分子量 |
201.25 g/mol |
IUPAC 名称 |
4-(2-pyridin-3-ylethynyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-9(7-14-10)4-3-8-2-1-5-12-6-8/h1-2,5-7H,(H2,11,13) |
InChI 键 |
BQUGCIBMYSKXRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C#CC2=CSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


